N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfonyl benzamide structure
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-7-6-16-29(17-18)34(31,32)20-14-12-19(13-15-20)25(30)27-22-9-3-2-8-21(22)26-28-23-10-4-5-11-24(23)33-26/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXBLEZVTQBTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to detail its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a sulfonamide group via a piperidine ring, which is known to enhance the compound's biological activity. The molecular formula for this compound is , and its structure can be represented as follows:
Target Enzymes and Pathways
- Inhibition of COX Enzymes : Benzothiazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.
- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves targeting specific bacterial enzymes critical for survival.
- Antitumor Properties : Research indicates that the compound exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the benzothiazole moiety is particularly associated with enhanced anticancer effects .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzothiazole derivatives, this compound showed notable effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, with an IC50 value significantly lower than that of standard antibiotics.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound revealed that it effectively inhibited cell growth in several cancer cell lines (e.g., HCC827 and NCI-H358), with IC50 values indicating strong cytotoxicity . The study utilized both 2D and 3D cell culture models to assess the efficacy, demonstrating that the compound's activity was more pronounced in traditional 2D assays.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with adequate bioavailability for potential therapeutic applications. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may contribute to its overall pharmacological profile.
Q & A
Q. Table 1: Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Prevents decomposition | |
| Solvent | DMF or Acetonitrile | Enhances solubility | |
| Reaction Time | 4–6 hours | Maximizes conversion |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | IC (Cancer) | MIC (S. aureus) | Reference |
|---|---|---|---|
| 4-Methoxy () | 8.2 µM | 12 µg/mL | |
| 4-Chloro () | 6.5 µM | 10 µg/mL | |
| 3-Methylpiperidinyl (Target) | Pending | Pending | – |
Critical Analysis of Contradictions
- Antimicrobial vs. Anticancer Potency : Methoxy groups () enhance anticancer activity but reduce antimicrobial efficacy compared to chloro analogs (). This suggests divergent structure-activity relationships (SAR) for different targets.
- Synthetic Yields : Lower yields in thiazole ring formation (51–66% in ) vs. sulfonylation (up to 86% in ) highlight the need for optimized cyclization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
